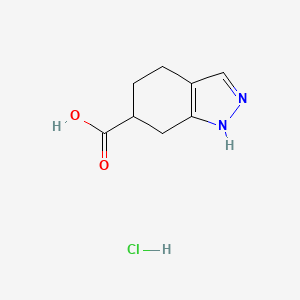

4,5,6,7-Tetrahydro-1H-indazole-6-carboxylic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,5,6,7-Tetrahydro-1H-indazole-6-carboxylic acid;hydrochloride is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-1H-indazole-6-carboxylic acid;hydrochloride typically involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol. This reaction yields cyclic β-keto esters, which are then treated with hydrazine hydrate in ethanol under reflux conditions to produce the desired indazole compound . The reaction mechanism involves dehydration followed by cyclization, with the cyclic intermediates undergoing amido-imidol tautomerism to yield stable 1H-indazoles .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve crystallization or chromatography techniques to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

4,5,6,7-Tetrahydro-1H-indazole-6-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.

Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

Research has demonstrated that derivatives of tetrahydroindazole exhibit significant anti-inflammatory effects. A study assessed the anti-inflammatory activity of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids using the carrageenan-induced edema model. The most potent compound in this series, 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid, displayed an ED50 value of 3.5 mg/kg, indicating strong anti-inflammatory properties compared to other derivatives .

| Compound | ED50 (mg/kg) | Activity Level |

|---|---|---|

| 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | 3.5 | High |

| Other derivatives | Varied | Moderate to Low |

Sigma Receptor Interactions

The sigma receptors (sigma-1 and sigma-2) are implicated in several diseases including cancer and central nervous system disorders. Tetrahydroindazole compounds have been developed as selective ligands for these receptors. One study reported that certain tetrahydroindazole derivatives showed high potency and selectivity for the sigma-2 receptor (pK_i = 7.8 M), while exhibiting lower activity against sigma-1 receptors (< 5 M). This selectivity is essential for developing targeted therapies with reduced side effects .

Drug Development

Ongoing research is exploring the potential of tetrahydroindazole derivatives as drug candidates for various diseases. These compounds are being investigated for their ability to modulate sigma receptor activity and their role in neuroprotection and anti-cancer therapies. The development of new ligands based on this scaffold could provide valuable tools for probing biological functions and advancing therapeutic strategies .

In addition to anti-inflammatory and sigma receptor interactions, tetrahydroindazoles have been studied for their antimicrobial properties and potential use in treating various infectious diseases. Their diverse biological activities make them promising candidates for further exploration in pharmacological research.

Material Science Applications

Beyond biological applications, tetrahydroindazoles are also being explored in material science as building blocks for synthesizing new materials with unique properties. Their structural characteristics allow for the development of complex molecules that can be utilized in various industrial applications .

Mecanismo De Acción

The mechanism of action of 4,5,6,7-Tetrahydro-1H-indazole-6-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparación Con Compuestos Similares

Similar Compounds

- 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid

- 4,5,6,7-Tetrahydro-1H-indazole-5-amine hydrochloride

- tert-Butyl (4,5,6,7-tetrahydro-1H-indazol-5-yl)carbamate

Uniqueness

4,5,6,7-Tetrahydro-1H-indazole-6-carboxylic acid;hydrochloride is unique due to its specific substitution pattern and the presence of the carboxylic acid group This structural feature can influence its reactivity and biological activity, making it distinct from other indazole derivatives

Actividad Biológica

4,5,6,7-Tetrahydro-1H-indazole-6-carboxylic acid hydrochloride (CAS No. 1354950-72-3) is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and anti-cancer applications. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies associated with this compound.

- Molecular Formula : C8H10N2O2

- Molecular Weight : 166.18 g/mol

- CAS Number : 1354950-72-3

Anti-inflammatory Activity

Research indicates that derivatives of tetrahydroindazole exhibit significant anti-inflammatory properties. In a study assessing anti-inflammatory effects using the carrageenan-induced edema model, 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids demonstrated notable activity. The most potent compound in this series had an ED50 value of 3.5 mg/kg, indicating effective inhibition of inflammation pathways .

Table 1: Anti-inflammatory Activity of Indazole Derivatives

| Compound Name | ED50 (mg/kg) | Mechanism of Action |

|---|---|---|

| 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | 3.5 | COX inhibition |

| 2-Aryl derivatives | Higher than 10 | Less effective than 1-aryl variants |

Anticancer Activity

Indazole derivatives have also been explored for their anticancer properties. Studies show that certain indazole compounds can inhibit various cancer cell lines by targeting specific kinases involved in cancer progression. For example, compounds with IC50 values in the nanomolar range against HL60 and HCT116 cell lines have been reported .

Table 2: Anticancer Activity of Indazole Derivatives

| Compound Name | IC50 (nM) | Target Kinase |

|---|---|---|

| Compound A | 8.3 | Bcr-Abl |

| Compound B | 1.3 | MEK1 |

| Compound C | <10 | FGFR1 |

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications at the 4 and 6 positions of the indazole scaffold significantly influence biological activity. Substituents such as halogens or alkyl groups enhance potency against inflammation and cancer cell lines .

Case Studies

- Case Study on Inflammation : A study utilized a rat model to evaluate the efficacy of tetrahydroindazole derivatives in reducing carrageenan-induced paw edema. The results confirmed that compounds with specific substitutions exhibited superior anti-inflammatory effects compared to standard treatments.

- Case Study on Cancer : In vitro tests on various cancer cell lines demonstrated that certain tetrahydroindazole derivatives not only inhibited cell proliferation but also induced apoptosis through activation of caspase pathways.

Propiedades

IUPAC Name |

4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c11-8(12)5-1-2-6-4-9-10-7(6)3-5;/h4-5H,1-3H2,(H,9,10)(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLUSUSIPJPINOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)O)NN=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.